molecular formula C12H16N2O2 B8631144 6-(2-Methylpiperidin-1-YL)nicotinic acid

6-(2-Methylpiperidin-1-YL)nicotinic acid

Cat. No.: B8631144
M. Wt: 220.27 g/mol
InChI Key: LSVRRPYIRGVVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylpiperidin-1-YL)nicotinic acid is a nicotinic acid derivative characterized by a 2-methylpiperidinyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol (inferred from structural analogs) .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-(2-methylpiperidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-9-4-2-3-7-14(9)11-6-5-10(8-13-11)12(15)16/h5-6,8-9H,2-4,7H2,1H3,(H,15,16)

InChI Key

LSVRRPYIRGVVJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 6-(2-Methylpiperidin-1-YL)nicotinic acid with similar compounds:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
This compound 2-Methylpiperidinyl at C6 220.27 - Enhanced lipophilicity due to methyl group; potential metabolic stability
5-(Piperidin-1-yl)nicotinic acid Piperidinyl at C5 206.24 878742-33-7 Lacks methyl group; lower molecular weight
6-(4-Methylpiperazin-1-yl)nicotinic acid 4-Methylpiperazinyl at C6 221.26 132521-70-1 Piperazine ring increases polarity; similarity score 0.76 to target
2-(3-Methylpiperidin-1-YL)-nicotinic acid 3-Methylpiperidinyl at C2 220.27 571912-85-1 Positional isomer; methyl at C3 may alter receptor binding
6-(Piperazin-1-yl)nicotinic acid Piperazinyl at C6 207.22 278803-18-2 More hydrophilic; potential for altered pharmacokinetics
Key Observations:
  • Polarity : Piperazine-containing analogs (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid) exhibit higher polarity, which may reduce bioavailability but enhance water solubility .
  • Positional Isomerism : The methyl group’s position (C2 vs. C3 in piperidine) can influence steric effects and metabolic pathways .

Pharmacological Efficacy

Nicotinic acid derivatives are well-documented for their ability to lower serum phosphorus in dialysis patients. A meta-analysis of 12 studies (352 patients) demonstrated that nicotinic acid reduces serum phosphorus by 1.0–1.5 mg/dL after 8–12 weeks of treatment, though efficacy diminishes by 24 weeks . While direct data for this compound are unavailable, structural analogs suggest:

  • Enhanced Stability: The 2-methyl group may slow hepatic metabolism, prolonging half-life compared to non-methylated derivatives (e.g., 5-(Piperidin-1-yl)nicotinic acid) .
  • Receptor Specificity : Piperidine/piperazine substituents modulate binding to the nicotinic acid receptor (HCA2), influencing phosphate-lowering effects and side-effect profiles .

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